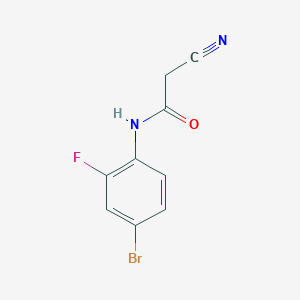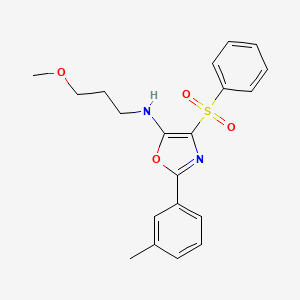
N-(3-methoxypropyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxypropyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine, also known as MPO, is a chemical compound that has been extensively studied for its potential use in scientific research. MPO is a heterocyclic compound that contains an oxazole ring and a sulfonamide group. This compound has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Scientific Research Applications
Formation and Applications of Sulfonyl Aromatic Compounds
Research involving sulfonyl aromatic alcohols has identified compounds formed by the electrolysis of bisazo reactive dyes. These compounds, including sulfonyl aromatic alcohols and amines, have potential applications in environmental remediation and dye degradation. Their hydrophobicity/lipophilicity relationships suggest implications for toxicity and environmental impact assessments (Elizalde-González et al., 2012).
Anti-biofouling Nanofiltration Membranes
The synthesis of organosiloxane derivatives has led to the development of hybrid nanofiltration membranes with enhanced anti-biofouling properties. These membranes show promise for applications in water treatment, demonstrating excellent stability and effectiveness in long-term operations (Singh et al., 2013).
Antimicrobial Activities of Triazole Derivatives
The synthesis of new 1,2,4-triazole derivatives has shown significant antimicrobial activities. These compounds, developed through various chemical reactions, offer a promising avenue for the development of novel antimicrobial agents (Bektaş et al., 2007).
Cytotoxicity Evaluation of Heterocyclic Compounds
Research into heterocyclic compounds containing the oxazole ring and 4-(phenylsulfonyl)phenyl moiety has assessed their cytotoxic effects. These studies provide valuable insights into the therapeutic potential of such compounds, highlighting their relevance in drug discovery and development (Apostol et al., 2019).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines has explored their potential in medical applications due to enhanced antibacterial and antifungal activities. These findings contribute to the development of new materials for healthcare applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-8-6-9-16(14-15)18-22-20(19(26-18)21-12-7-13-25-2)27(23,24)17-10-4-3-5-11-17/h3-6,8-11,14,21H,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNNHBMHQQQYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


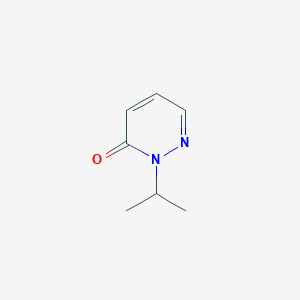
![N-(furan-2-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2841396.png)

![2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide](/img/structure/B2841401.png)
![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2841402.png)
![2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2841403.png)
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2841404.png)
![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2841407.png)

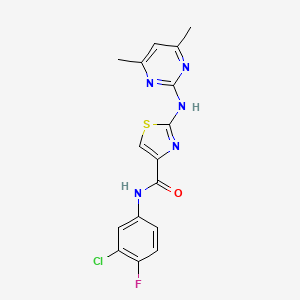
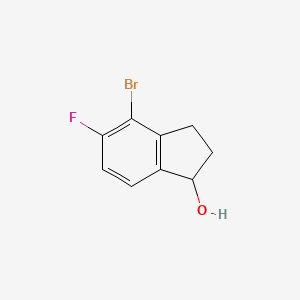
![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2841414.png)
